molecular formula C5H9ClF3N B1439207 N-(2,2,2-trifluoroethyl)cyclopropanamine hydrochloride CAS No. 1169952-82-2

N-(2,2,2-trifluoroethyl)cyclopropanamine hydrochloride

Cat. No.: B1439207
CAS No.: 1169952-82-2
M. Wt: 175.58 g/mol
InChI Key: XNUIOISZOAAVDE-UHFFFAOYSA-N
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Description

N-(2,2,2-trifluoroethyl)cyclopropanamine hydrochloride is a chemical compound with the molecular formula C5H9ClF3N and a molecular weight of 175.58 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2,2-trifluoroethyl)cyclopropanamine hydrochloride typically involves the reaction of cyclopropanamine with 2,2,2-trifluoroethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-(2,2,2-trifluoroethyl)cyclopropanamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2,2,2-trifluoroethyl)cyclopropanamine hydrochloride is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of N-(2,2,2-trifluoroethyl)cyclopropanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist . The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,2,2-trifluoroethyl)cyclopropanamine
  • Cyclopropanamine hydrochloride
  • 2,2,2-trifluoroethylamine hydrochloride

Uniqueness

N-(2,2,2-trifluoroethyl)cyclopropanamine hydrochloride is unique due to the presence of both the cyclopropane ring and the trifluoroethyl group. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable in various research and industrial applications .

Properties

IUPAC Name

N-(2,2,2-trifluoroethyl)cyclopropanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8F3N.ClH/c6-5(7,8)3-9-4-1-2-4;/h4,9H,1-3H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNUIOISZOAAVDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NCC(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1169952-82-2
Record name N-(2,2,2-trifluoroethyl)cyclopropanamine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(2,2,2-trifluoroethyl)cyclopropanamine hydrochloride
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N-(2,2,2-trifluoroethyl)cyclopropanamine hydrochloride
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N-(2,2,2-trifluoroethyl)cyclopropanamine hydrochloride
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N-(2,2,2-trifluoroethyl)cyclopropanamine hydrochloride
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N-(2,2,2-trifluoroethyl)cyclopropanamine hydrochloride
Reactant of Route 6
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N-(2,2,2-trifluoroethyl)cyclopropanamine hydrochloride

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